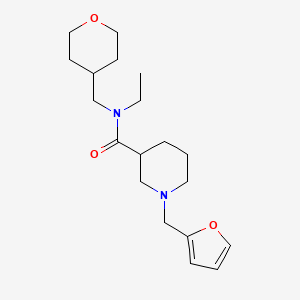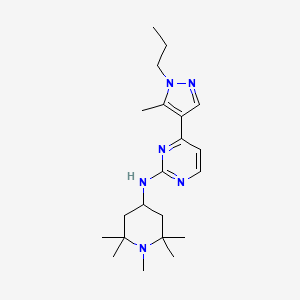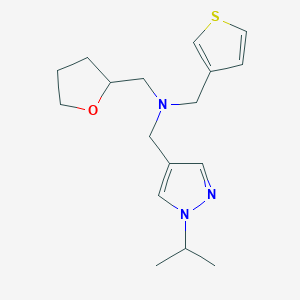![molecular formula C19H30N2O B5905034 (2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol](/img/structure/B5905034.png)
(2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol is a chiral compound that belongs to the family of β-adrenergic receptor agonists. It has been widely studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
(2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol acts as a β-adrenergic receptor agonist. It binds to the β2-adrenergic receptor, which leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). This, in turn, leads to the relaxation of smooth muscle cells and the dilation of bronchioles, resulting in bronchodilation. In the heart, the activation of β1-adrenergic receptors leads to an increase in cAMP production, which results in an increase in the contractility of the heart muscle.
Biochemical and Physiological Effects:
(2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol has been shown to have several biochemical and physiological effects. It has been reported to have bronchodilatory effects, which can help in the treatment of asthma and COPD. Additionally, it has been shown to have positive inotropic effects, which can help in the treatment of heart failure. It has also been reported to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol in lab experiments is its high potency and selectivity for β-adrenergic receptors. This makes it an ideal tool for studying the effects of β-adrenergic receptor activation in various biological systems. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol. One direction is to study its potential therapeutic applications in other diseases such as hypertension and diabetes. Another direction is to explore its potential use as a tool for studying the role of β-adrenergic receptors in various biological systems. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Méthodes De Synthèse
The synthesis of (2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol involves several steps. The first step involves the protection of the amine group in the starting material, followed by the reduction of the ketone group. The resulting alcohol is then reacted with a chiral auxiliary, and the protecting group is removed to yield the final product. This synthesis method has been reported to have a high yield and excellent enantioselectivity.
Applications De Recherche Scientifique
(2R)-2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}-3-phenylpropan-1-ol has been studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and heart failure. It has been reported to have bronchodilatory effects, which can help in the treatment of asthma and COPD. Additionally, it has been shown to have positive inotropic effects, which can help in the treatment of heart failure.
Propriétés
IUPAC Name |
(2R)-2-[[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methylamino]-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O/c22-15-18(13-16-7-2-1-3-8-16)20-14-17-9-6-12-21-11-5-4-10-19(17)21/h1-3,7-8,17-20,22H,4-6,9-15H2/t17-,18+,19+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUNKORMRBFFLS-IPMKNSEASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CNC(CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CN[C@H](CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[2-(4-methylphenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-2-piperidin-1-ylacetamide](/img/structure/B5904956.png)
![2-chloro-4-[(ethyl{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-6-methoxyphenol](/img/structure/B5904960.png)

![7-fluoro-3-({methyl[3-(phenylthio)propyl]amino}methyl)quinolin-2(1H)-one](/img/structure/B5904972.png)
![N-[1-(hydroxymethyl)propyl]-4-oxo-N-(3-thienylmethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5904979.png)
![3-[methyl(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-1-phenylpropan-1-ol](/img/structure/B5904981.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N'-pyridin-3-ylethane-1,2-diamine](/img/structure/B5904986.png)

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethanamine](/img/structure/B5905006.png)

![N-[(2-amino-1,3-thiazol-4-yl)methyl]-N'-cycloheptylsuccinamide](/img/structure/B5905021.png)
![4-(4-ethoxy-3-methylphenyl)-N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]butanamide](/img/structure/B5905042.png)
![N',N'''-[1,3-phenylenebis(methylene)]bis(N-cyclohexylurea)](/img/structure/B5905050.png)
![2,6-dimethyl-4-{[methyl(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amino]methyl}phenyl acetate](/img/structure/B5905059.png)